molecular formula C17H24ClN3O2 B2389189 N-(4-chlorobenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2320383-02-4

N-(4-chlorobenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide

Cat. No. B2389189
CAS RN: 2320383-02-4
M. Wt: 337.85
InChI Key: MCTLUBMAMMTBAW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, commonly known as CT-1, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the diazepane class of compounds and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

!Molecule

Figure 1: Representative structures of some potent 1,3,4-thiadiazoles.

Mechanism of Action

Target of Action

The primary targets of the compound “N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas for future research.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, presence of other molecules, and cellular environment . .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c18-15-4-2-14(3-5-15)12-19-17(22)21-8-1-7-20(9-10-21)16-6-11-23-13-16/h2-5,16H,1,6-13H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTLUBMAMMTBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCC2=CC=C(C=C2)Cl)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

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